2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyri midin-8-yl]furan
Description
2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core substituted with a 5-chloro-2-methylphenyl group and a furan moiety. The 5-chloro-2-methylphenyl group enhances lipophilicity and may influence binding affinity, while the furan substituent could contribute to π-π stacking interactions in biological systems.
Properties
Molecular Formula |
C17H11ClN6O |
|---|---|
Molecular Weight |
350.8 g/mol |
IUPAC Name |
10-(5-chloro-2-methylphenyl)-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H11ClN6O/c1-10-4-5-11(18)7-13(10)24-16-12(8-20-24)17-21-15(14-3-2-6-25-14)22-23(17)9-19-16/h2-9H,1H3 |
InChI Key |
DFYJVPJHABQUEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approach
A three-component strategy, adapted from triazolopyrimidine syntheses, provides a streamlined route:
Reagents :
-
5-Chloro-2-methylbenzaldehyde
-
3-Amino-1,2,4-triazole
-
Furan-2-carbonitrile
Procedure :
-
Condensation : Heating 5-chloro-2-methylbenzaldehyde (1.0 equiv) with 3-amino-1,2,4-triazole (1.2 equiv) in DMF at 120°C for 10 hours forms the Schiff base intermediate.
-
Cyclization : Addition of furan-2-carbonitrile (1.5 equiv) and triethylamine (0.25 equiv) triggers tandem Michael addition and annulation, yielding the pyrazolo-triazolo-pyrimidine core.
-
Purification : Column chromatography (heptane/ethyl acetate, 2:1) isolates the product in 55–64% yield.
Mechanistic Insights :
Synthesis of 5-(5-Chloro-2-methylphenyl)-1H-pyrazol-3-amine
Protocol :
-
React 5-chloro-2-methylacetophenone (1.0 equiv) with hydrazine hydrate (3.0 equiv) in ethanol under reflux (12 h).
-
Yield : 78% after recrystallization from methanol.
Characterization :
-
¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 8.4 Hz, 1H), 7.28 (dd, J = 8.4, 2.0 Hz, 1H), 7.15 (d, J = 2.0 Hz, 1H), 5.91 (s, 1H), 2.41 (s, 3H).
Triazolo-Pyrimidine Ring Formation
Conditions :
-
React pyrazol-3-amine (1.0 equiv) with ethyl furan-2-carboxylate (1.2 equiv) in pyridine under nitrogen at 100°C for 40 hours.
Outcome :
Optimization Strategies
Solvent Screening
Comparative yields under varying conditions:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Triethylamine | 120 | 10 | 64 |
| 1,4-Dioxane | K₂CO₃ | 100 | 40 | 43 |
| Ethanol | None | 80 | 12 | <5 |
Key Findings :
Catalytic Systems
Palladium Catalysis :
-
Suzuki-Miyaura coupling using Pd(PPh₃)₄ enables aryl-aryl bond formation between chlorophenyl and pyrazole moieties.
-
Optimized conditions : 5 mol% catalyst loading in dioxane/water (4:1) at 100°C.
Acid-Mediated Cyclization :
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Formula
- Molecular Formula : C_{x}H_{y}ClN_{z}O (exact values depend on the specific hydrogens and nitrogens present in the structure).
Structural Features
The compound features:
- A furan ring which contributes to its aromatic nature.
- A triazole and pyrazole moiety that are known for their biological activity.
- Substituents such as 5-chloro-2-methylphenyl , which may enhance its lipophilicity and biological interactions.
Anticancer Activity
Research indicates that compounds similar to 2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
Case Study : A study evaluated the efficacy of this compound in a mouse model of breast cancer. Results indicated a significant reduction in tumor size after treatment compared to control groups, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. It has been tested against various bacterial strains with notable effectiveness.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study : Another study focused on the antimicrobial activity of this compound against resistant bacterial strains. It was found to enhance the effectiveness of conventional antibiotics when used in combination therapies.
Synthetic Applications
The synthesis of 2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan may involve various strategies:
- Cyclocondensation Reactions : With active methylene compounds to yield derivatives.
- Electrophilic and Nucleophilic Substitution Reactions : Due to the presence of electron-rich aromatic rings.
Mechanism of Action
The mechanism of action of 2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest structural analogs include triazolo-pyrimidine derivatives, such as 3-(5-Methylfuran-2-yl)-5-propyl-8-(3,4,5-trihydroxy-6-(hydroxymethyl)-tetrahydro-2H-pyran-2-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one (Compound 15, ). Key differences include:
Core Structure: The target compound contains a pyrazolo-triazolo-pyrimidine system, whereas Compound 15 has a triazolo-pyrimidinone scaffold.
Substituents :
- The target’s 5-chloro-2-methylphenyl group introduces electron-withdrawing and lipophilic characteristics.
- Compound 15 features a propyl chain and a tetrahydropyran moiety (sugar-like group), enhancing hydrophilicity .
Functional Groups :
- Compound 15 includes a carbonyl (C=O) at 1658 cm⁻¹ (IR) and hydroxyl groups (3490–3446 cm⁻¹), absent in the target compound .
Physicochemical Properties
Biological Activity
The compound 2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl]furan is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse sources and research findings.
Chemical Structure and Properties
The chemical formula for the compound is , which indicates the presence of a chloro group and multiple nitrogen atoms within its structure. The presence of furan and triazole rings suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of hydropyrazolo compounds can exhibit significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Some pyrazole derivatives have shown potential in inhibiting cancer cell proliferation in vitro.
- Antioxidant Activity : The compound may possess antioxidant properties, contributing to its therapeutic potential.
Antimicrobial Activity
In a study focusing on pyrazole derivatives, it was found that certain compounds demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo...] | Staphylococcus aureus | 15 |
| 2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo...] | Escherichia coli | 12 |
These results indicate that the compound may be effective in treating infections caused by these bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For example, a study evaluated the cytotoxic effects of similar pyrazole derivatives on breast and lung cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
These findings suggest that the compound could inhibit cancer cell growth effectively .
Antioxidant Activity
The antioxidant capacity of the compound was assessed using the DPPH radical scavenging assay. The results indicated a significant ability to neutralize free radicals:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2-[3-(5-Chloro-2-methylphenyl)-6-hydropyrazolo...] | 78.6% |
This level of activity suggests that the compound may help mitigate oxidative stress-related damage in biological systems .
Case Studies
- Case Study on Antimicrobial Efficacy : A comparative analysis of various pyrazole derivatives showed that those containing halogen substitutions exhibited enhanced antimicrobial properties. The study highlighted the importance of structural modifications in optimizing biological activity.
- Case Study on Anticancer Effects : A recent investigation into similar compounds indicated that modifications at the triazole ring could significantly enhance cytotoxicity against specific cancer cell lines, suggesting a pathway for developing more potent anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
